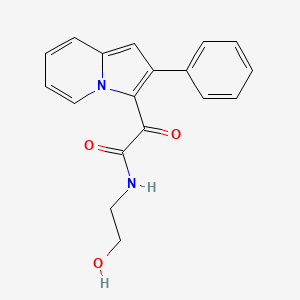

![molecular formula C16H14BrNO3 B4999026 methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)

methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including esterification, bromination, hydrolysis, cyanidation, and methoxylation processes. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound with a structure somewhat analogous to methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate, requires a series of well-defined chemical reactions starting from 4-bromo-2-fluorotoluene, showcasing the complexity and precision required in synthetic organic chemistry (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and single-crystal X-ray diffraction. For instance, structural characterization and quantum chemical calculations on 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the behavior and reactivity of complex organic molecules (L. Qiao et al., 2017).

Chemical Reactions and Properties

Chemical properties of compounds like this compound are influenced by their functional groups and molecular structure. The presence of ester, amide, and bromo substituents can significantly affect their reactivity in nucleophilic substitution reactions, electrophilic aromatic substitution, and coupling reactions. For example, compounds synthesized through reactions involving bromomethyl groups and their derivatives highlight the role of halogen atoms in facilitating chemical transformations (Cao Sheng-li, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application and handling of chemical compounds. The crystalline structure of related molecules, analyzed through X-ray diffraction, provides valuable information about molecular packing, hydrogen bonding, and other intermolecular interactions that influence physical properties (A. Saxena et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be explored through studies on their reactivity patterns, stability under various conditions, and interactions with other chemical species. Vibrational spectroscopy, NMR, and mass spectrometry are commonly used techniques for investigating these properties, offering insights into the electronic structure, functional group behavior, and potential reactivity pathways (A. Saxena et al., 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as bromfenac, primarily targetProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

The mode of action of methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate is thought to be similar to that of Bromfenac, which inhibits cyclooxygenase 1 and 2 . These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , which leads to the production of prostaglandins and other eicosanoids. These molecules play key roles in inflammation, fever, and the perception of pain. By inhibiting the enzymes involved in this pathway, the compound can reduce these responses.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is likely a reduction in inflammation and pain, due to its inhibition of prostaglandin synthesis . This can lead to relief from symptoms in conditions such as arthritis, where inflammation is a major factor.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDHPKJSGNYAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)

![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)

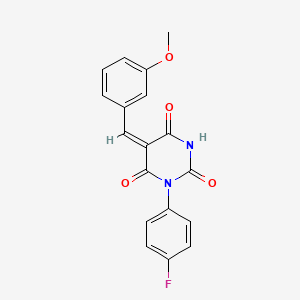

![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)

![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)

![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)

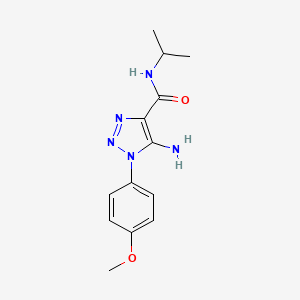

![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)

![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)

![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)